11-Epimisoprostol
Overview
Description
11-Epimisoprostol is a synthetic prostaglandin E1 (PGE1) analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is structurally related to misoprostol, a medication used to prevent and treat stomach ulcers, induce labor, and manage postpartum hemorrhage.
Mechanism of Action
Target of Action
11-Epimisoprostol, a synthetic prostaglandin E1 analogue, primarily targets prostaglandin E1 receptors on parietal cells in the stomach . These receptors play a crucial role in regulating gastric acid secretion .
Mode of Action
The compound interacts with its targets by stimulating prostaglandin E1 receptors, which leads to a reduction in gastric acid secretion . It also increases mucus and bicarbonate secretion, along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells .
Biochemical Pathways
This compound affects the prostaglandin-mediated biochemical pathways. It inhibits gastric acid secretion through a direct action on the parietal cells by binding to the prostaglandin receptor . This interaction leads to downstream effects such as increased mucus and bicarbonate secretion, and thickening of the mucosal bilayer .
Pharmacokinetics
Studies on misoprostol, a similar compound, suggest that it is rapidly and extensively absorbed . The active metabolite, misoprostol acid, is formed through rapid de-esterification in the liver . About 80% of the compound is excreted in the urine .
Result of Action
The action of this compound results in a dose-related inhibition of gastric acid and pepsin secretion, and an enhancement of mucosal resistance to injury . This makes it an effective anti-ulcer agent . Additionally, it has been shown to induce uterine contractions .
Biochemical Analysis
Biochemical Properties
11-Epimisoprostol is a compound with a molecular formula of C22H38O5 and a molecular weight of 382.5341 It interacts with various enzymes, proteins, and other biomolecules in the body
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that misoprostol, a related compound, is rapidly converted by de-esterification to its free acid, which possesses significant desired pharmacological activity . Further metabolic conversion occurs over time via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to the prostaglandin F analogs . It is possible that this compound may have a similar mechanism of action.
Preparation Methods
The synthesis of 11-Epimisoprostol involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the cyclopentane ring: This step involves the construction of the cyclopentane ring, which is a core structure in prostaglandins.
Introduction of hydroxyl groups: Hydroxyl groups are introduced at specific positions on the cyclopentane ring.
Formation of the side chains: The side chains are attached to the cyclopentane ring through a series of reactions, including esterification and reduction.
Industrial production methods for this compound are similar to those used for other prostaglandin analogues, involving large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
11-Epimisoprostol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-Epimisoprostol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostaglandin analogues and their chemical properties.
Biology: The compound is used in research on cell signaling pathways and the role of prostaglandins in various biological processes.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-ulcer properties.
Comparison with Similar Compounds
11-Epimisoprostol is similar to other prostaglandin analogues, such as:
Misoprostol: Used to prevent and treat stomach ulcers, induce labor, and manage postpartum hemorrhage.
Dinoprostone: Used to induce labor and manage postpartum hemorrhage.
Carboprost: Used to treat postpartum hemorrhage and induce abortion.
What sets this compound apart is its unique structural modifications, which may confer different pharmacological properties and therapeutic potentials compared to other prostaglandin analogues .
Properties
IUPAC Name |
methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOPKGSLYJEMD-XRULAAHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58717-36-5 | |
Record name | 11-Epimisoprostol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-EPIMISOPROSTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R5ZZL3SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.